molecular formula C8H8N4O B13008925 6-Amino-1H-benzo[d]imidazole-4-carboxamide

6-Amino-1H-benzo[d]imidazole-4-carboxamide

Cat. No.: B13008925
M. Wt: 176.18 g/mol
InChI Key: NGMUSBZSMKGTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1H-benzo[d]imidazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. While specific studies on this exact compound are limited, its core structure is extensively investigated. The 1H-benzo[d]imidazole-4-carboxamide moiety is a privileged pharmacophore in the design of potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a crucial nuclear enzyme involved in DNA repair, and its inhibition is a validated therapeutic strategy for cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations . This synthetic lethality approach allows PARP inhibitors to selectively target and kill cancer cells while sparing healthy ones . In PARP-1 inhibitors, the benzimidazole-4-carboxamide core is known to occupy the nicotinamide-ribose (NI) binding site of the enzyme, forming key hydrogen bonds with amino acid residues Gly863 and Ser904 and a stacking interaction with Tyr907 . The 6-amino substituent on this scaffold provides a strategic handle for chemical modification, allowing researchers to explore additional interactions within the enzyme's adenine-ribose (AD) binding site to enhance potency and selectivity . The benzimidazole core is a bioisostere of naturally occurring purine nucleotides, which facilitates its interaction with various biological targets . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

6-amino-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C8H8N4O/c9-4-1-5(8(10)13)7-6(2-4)11-3-12-7/h1-3H,9H2,(H2,10,13)(H,11,12)

InChI Key

NGMUSBZSMKGTLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)N)N=CN2)N

Origin of Product

United States

Historical Context and Therapeutic Significance of Benzimidazole Scaffolds in Medicinal Chemistry

The benzimidazole (B57391) nucleus, a bicyclic aromatic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, has a rich history in medicinal chemistry, dating back to the mid-20th century. rsc.org Initially investigated for its structural similarity to purines, researchers quickly recognized its potential to interact with a wide array of biological targets. researchgate.net This structural versatility has allowed for extensive chemical modifications, leading to the development of a multitude of therapeutically significant agents. nih.gov

The broad-spectrum pharmacological activities of benzimidazole derivatives are well-documented, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects, among others. nih.govnih.govnih.gov This diverse therapeutic potential is attributed to the ability of the benzimidazole scaffold to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules. nih.gov

The following table provides a glimpse into the diverse applications of benzimidazole-based drugs that have reached clinical use, underscoring the scaffold's therapeutic importance.

Drug NameTherapeutic ClassMechanism of Action
Bendamustine AnticancerAlkylating agent that damages DNA in cancer cells. researchgate.net
Mebendazole AnthelminticInhibits the formation of microtubules in parasitic worms.
Omeprazole Proton Pump InhibitorReduces gastric acid secretion by inhibiting the H+/K+-ATPase in the stomach lining.
Telmisartan AntihypertensiveBlocks the angiotensin II receptor, leading to vasodilation and reduced blood pressure.
Veliparib Anticancer (PARP Inhibitor)Inhibits the poly(ADP-ribose) polymerase enzyme, crucial for DNA repair in cancer cells. researchgate.net

Rationale for Research Focus on Benzimidazole 4 Carboxamide Core Structures

Classical and Contemporary Synthetic Routes to Benzimidazole-4-carboxamide Architectures

The construction of the benzimidazole core traditionally relies on the condensation of an o-phenylenediamine (B120857) derivative with a one-carbon electrophile. For 6-Amino-1H-benzo[d]imidazole-4-carboxamide, the key starting material is a 2,3,5-triaminobenzamide derivative or a protected precursor.

Classical Methods:

A foundational approach involves the reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative, such as an acid chloride or ester, often under harsh conditions like high temperatures or strong acids. The initial synthesis of benzimidazoles was achieved by the condensation of o-phenylenediamine with carboxylic acids. This method, known as the Phillips synthesis, typically involves heating the reactants in the presence of a strong acid like hydrochloric acid. For the target molecule, this would involve the cyclization of a 2,3-diaminobenzamide (B1313129) derivative with an appropriate one-carbon source.

Contemporary Methods:

Modern synthetic chemistry has introduced a variety of milder and more efficient methods for benzimidazole synthesis. These often employ catalysts to facilitate the cyclization under more benign conditions.

Aldehyde Condensation: A common contemporary route is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. Various oxidizing agents and catalysts can be used, including sodium metabisulfite, nano-Fe2O3, and even microwave assistance to accelerate the reaction.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium and copper, have been employed for the N-arylation of aminoazoles, which can be a key step in the synthesis of certain derivatives. Cobalt-catalyzed cyclization reactions have also been developed for the synthesis of related N-heterocycles.

Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic protocols. These may involve the use of water as a solvent, recyclable catalysts, or solvent-free conditions, such as mechanochemical grinding with a mortar and pestle.

A plausible synthetic route to this compound could start from a suitably substituted nitroaniline precursor. For instance, a process analogous to the synthesis of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives could be adapted. This would involve the reduction of a dinitro- or nitro-amino benzamide (B126) intermediate to the corresponding diamine, followed by cyclization to form the benzimidazole ring.

Strategic Functionalization and Derivatization of the Benzimidazole-4-carboxamide Scaffold

Once the core this compound scaffold is synthesized, its properties can be modulated through derivatization at several key positions.

Modifications at the Imidazole (B134444) Nitrogen Atom (N1)

The N1 position of the imidazole ring is a common site for modification, often through alkylation or arylation, which can significantly impact the biological activity of the resulting compounds.

N-Alkylation: The N1-alkylation of benzimidazoles can be achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. This method allows for the introduction of a variety of alkyl and substituted alkyl groups.

N-Arylation: The N-arylation of the imidazole nitrogen can be accomplished using copper-catalyzed conditions, which show selectivity for the azole nitrogen over exocyclic amino groups. This provides a route to N-aryl benzimidazole derivatives.

Substitutions at the C2 Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is another critical point for functionalization. A wide array of substituents can be introduced at this position, often by selecting the appropriate one-carbon electrophile during the initial cyclization reaction.

From Aldehydes and Carboxylic Acids: By using different aldehydes or carboxylic acids in the condensation reaction with the o-phenylenediamine precursor, various aryl or alkyl groups can be installed at the C2 position.

From Orthoesters: The use of orthoesters in the cyclization step is another effective method for introducing substituents at the C2 position.

Cross-Coupling Reactions: For pre-formed 2-halobenzimidazoles, palladium-catalyzed cross-coupling reactions can be used to introduce a diverse range of substituents.

Derivatization of the Carboxamide Moiety (C4)

The carboxamide group at the C4 position offers a handle for further derivatization, most commonly through modification of the amide nitrogen.

Amide Bond Formation: The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form new amide derivatives. This is typically achieved using standard peptide coupling reagents.

Common Coupling Reagents: A wide range of coupling reagents are available for amide bond formation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The choice of reagent can be critical for achieving high yields and minimizing side reactions. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization when coupling chiral amines.

Coupling ReagentDescription
DCC A widely used carbodiimide, but the dicyclohexylurea byproduct can be difficult to remove.
EDC A water-soluble carbodiimide, allowing for easier purification.
HBTU/TBTU Efficient coupling reagents that can lead to rapid reaction times and reduced racemization, especially with HOBt.
PyAOP Particularly effective for coupling N-methylated amino acids.

Influence of Substituents at Amino-Substituted Positions (e.g., C6)

Directing Effects: The electron-donating nature of the amino group can influence the regioselectivity of further electrophilic substitution reactions on the benzene ring.

Derivatization of the Amino Group: The C6-amino group itself can be a site for derivatization. It can be acylated to form amides, or alkylated, although care must be taken to control the selectivity between the C6-amino group and the imidazole nitrogens. Palladium-catalyzed methods have been shown to selectively N-arylate the exocyclic amino group over the imidazole nitrogen. The presence of substituents at the C6 position, such as chloro or nitro groups, is known to be important for the pharmacological effects of benzimidazole derivatives.

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chirality into the this compound scaffold can be crucial for its biological activity. This can be achieved through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Chiral auxiliaries or catalysts can be employed to control the stereochemistry during the synthesis of derivatives. For example, chiral amines can be used in the derivatization of the C4-carboxamide, or chiral catalysts can be used in reactions to introduce stereocenters elsewhere in the molecule. Iridium complexes with chiral phosphoramidite (B1245037) ligands have been used for the enantioselective synthesis of certain benzimidazole derivatives.

Chiral Resolution: When a racemic mixture is produced, the enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose. Polysaccharide-based chiral stationary phases are frequently used for the resolution of racemic compounds at both analytical and preparative scales.

Chiral Derivatizing Agents: Another approach to separating enantiomers is to react the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide) are known to react with amino groups to yield diastereomers that can be separated.

TechniqueDescription
Stereoselective Synthesis Utilizes chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
Chiral HPLC Separates enantiomers based on their differential interactions with a chiral stationary phase.
Chiral Derivatizing Agents Converts enantiomers into diastereomers, which can then be separated by standard chromatography.

Modern Synthetic Approaches and Catalyst Development

The synthesis of this compound and its derivatives has evolved significantly, with modern approaches focusing on efficiency, selectivity, and the use of advanced catalytic systems. These methods often aim to improve upon traditional synthetic routes, which may require harsh reaction conditions or result in lower yields. The development of novel catalysts, including heterogeneous and nanocatalyst systems, has been a key driver in advancing the synthesis of this important class of compounds.

A prevalent modern strategy for constructing the benzimidazole core involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative. For the synthesis of this compound, this would typically involve a 2,3-diaminobenzamide derivative reacting with a suitable one-carbon source.

Recent research has highlighted the use of various catalytic systems to facilitate this transformation under milder conditions and with improved efficiency. These catalysts play a crucial role in activating the reactants and promoting the cyclization and subsequent aromatization steps.

Key developments in modern synthetic approaches include:

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Materials like engineered MgO@DFNS (dendritic fibrous nanosilica) have been employed as efficient heterogeneous catalysts for the synthesis of benzimidazole derivatives through the condensation of o-phenylenediamines and aldehydes, achieving excellent yields in shorter reaction times under ambient temperature. rsc.org

Nanocatalysis: Nanoparticles have emerged as highly effective catalysts due to their large surface-area-to-volume ratio, which often leads to enhanced catalytic activity. For instance, zinc-boron nitride (Zn-BNT) has been utilized as a catalyst for the microwave-assisted synthesis of benzimidazoles, demonstrating high efficiency and the ability to be reused multiple times with minimal loss of activity. nih.gov Similarly, Fe3O4@SiO2/collagen nanomaterials and nano-Fe2O3 have been successfully used, offering advantages such as good yields, short reaction times, and environmentally benign conditions. doi.orgrsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be designed to have specific catalytic sites, making them promising catalysts for a range of organic transformations, including the synthesis of benzimidazoles.

Green Chemistry Approaches: A significant trend in modern synthesis is the adoption of green chemistry principles. This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis, including the yield and purity of the final product. Research continues to focus on the development of more active, selective, and sustainable catalytic systems for the synthesis of complex benzimidazole derivatives like this compound.

Catalyst and Methodological Data for Benzimidazole Synthesis

The following table summarizes various modern catalytic methods used for the synthesis of benzimidazole derivatives, which are analogous to the synthesis of this compound.

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
Engineered MgO@DFNSo-phenylenediamine, various aldehydesAmbient temperature, short reaction timeExcellent rsc.org
Zinc-boron nitride (Zn-BNT)o-phenylenediamine, aromatic aldehydesMicrowave, 15 minHigh nih.gov
Fe3O4@SiO2/collageno-phenylenediamine, various aldehydesMild conditionsGood doi.org
Nano-Fe2O31,2-diaminobenzenes, aromatic aldehydesAqueous mediumHigh rsc.org
Co-doped NiFe2O4 nanoparticleso-phenylenediamine, aldehydesSolvent-free- doi.org
TiCl3OTfo-phenylenediamine, aldehydesMild conditionsGood to Excellent rsc.org
Bismuth nitrateo-phenylenediamines, aldehydesRoom temperatureGood rsc.org

This table is representative of modern catalytic methods for benzimidazole synthesis and is not exhaustive.

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis of substituted benzimidazole-4-carboxamides. For example, the synthesis of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as potent PARP-1 inhibitors has been reported. nih.gov These syntheses often involve multi-step sequences, starting from commercially available materials. A general approach involves the construction of the benzimidazole ring followed by modifications to introduce the desired substituents.

In one such approach, the synthesis of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives was achieved. ebi.ac.uk This work highlights the design and synthesis of analogs with potent biological activity. The synthetic strategies employed in these studies can be adapted for the synthesis of this compound by selecting the appropriate starting materials with the required amino and carboxamide functionalities on the benzene ring.

The synthesis of benzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. For instance, the reaction of 3,4-diaminobenzoic acid with a substituted benzaldehyde (B42025) using sodium bisulfite in DMF can produce 2-substituted-1H-benzo[d]imidazole-6-carboxylic acid derivatives. nih.gov This carboxylic acid can then be converted to the corresponding carboxamide. A similar strategy starting with a diaminobenzamide derivative could directly lead to the desired 4-carboxamide structure.

The development of one-pot synthesis methods is another significant advancement. For example, a facile one-pot synthesis of 2-substituted benzimidazole derivatives using an engineered MgO@DFNS catalyst has been demonstrated to be highly efficient. rsc.org Such methodologies, if applied to appropriately substituted precursors, could provide a direct and atom-economical route to this compound.

Structure Activity Relationship Sar Studies of 6 Amino 1h Benzo D Imidazole 4 Carboxamide Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of 6-amino-1H-benzo[d]imidazole-4-carboxamide analogues can be finely tuned by strategic modifications to the benzimidazole (B57391) core, the carboxamide moiety, and the amino substituent. These changes directly impact the compound's ability to fit into the binding pocket of a target protein and establish key interactions, thereby determining its potency and selectivity.

The 1H-benzo[d]imidazole-4-carboxamide core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair. The carboxamide group at the C4 position and the N-H of the imidazole (B134444) ring are critical for binding to the nicotinamide-ribose binding site of PARP.

SAR studies have shown that substituents at the C2 position of the benzimidazole ring significantly influence PARP-1 inhibitory activity. For instance, the introduction of five- or six-membered N-heterocyclic moieties at this position has led to the development of potent PARP-1 inhibitors with IC50 values in the nanomolar range. nih.gov The nature of these heterocyclic rings and their substituents can modulate the interaction with the hydrophobic pocket of the enzyme.

Furthermore, research on 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives has highlighted the importance of substituents in the hydrophobic pocket (AD binding sites) of PARP-1. researchgate.net It was found that introducing strong electronegative groups, such as a furan (B31954) ring or halogen atoms, into the side chain can enhance inhibitory activity. researchgate.net For example, a furan ring-substituted derivative displayed a potent PARP-1 inhibitory effect with an IC50 of 0.023 μM. researchgate.net Molecular docking studies have confirmed that hydrogen bond formation is essential for the inhibitory activity of these compounds against PARP-1. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have provided further insights into the structural requirements for PARP-1 inhibition by benzimidazole carboxamide derivatives. nih.gov These models help in predicting the biological activity of new compounds and guide the design of novel and potent PARP-1 inhibitors. nih.gov

Table 1: SAR of 2-Substituted 1H-benzo[d]imidazole-4-carboxamide Analogues as PARP-1 Inhibitors This table is interactive. Click on the headers to sort.

Compound Modification at C2 PARP-1 IC50 (µM) Reference
Derivative 1 Phenyl > 1 researchgate.net
Derivative 2 4-Acetylpiperazinylphenyl 0.15 researchgate.net
Derivative 3 (14p) Furan-2-yl substituted phenyl 0.023 researchgate.net
Derivative 4 (10a) N-methyl-pyrrolidin-2-yl 0.012 nih.gov

The benzimidazole scaffold has also been explored for the development of inhibitors targeting the mitogen-activated protein kinase (MEK) and rapidly accelerated fibrosarcoma (RAF) kinase signaling pathway, which is often dysregulated in cancer. While direct SAR studies on this compound for MEK/RAF inhibition are limited, recent research on structurally similar 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives provides valuable insights. nih.gov

In a series of these fluorinated analogues, a compound designated as 16b was identified as a potent inhibitor of MEK1, BRAF, and BRAFV600E with IC50 values of 28 nM, 3 nM, and 3 nM, respectively. nih.gov This compound was designed to act as a "clamp" to stabilize the MEK/RAF complex. nih.gov The study highlighted the importance of the amino and carboxamide groups on the benzimidazole ring for activity. The antiproliferative activities of these compounds were evaluated against various cancer cell lines, with 16b showing potent effects against MIA PaCa-2, HCT116, and C26 cells. nih.gov

The SAR from this study suggests that the benzimidazole-carboxamide core can be effectively utilized to target the MEK/RAF complex, and further optimization of the substituents on the ring system could lead to enhanced potency and selectivity.

Table 2: SAR of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Analogues as MEK/RAF Inhibitors This table is interactive. Click on the headers to sort.

Compound Substituent MEK1 IC50 (nM) BRAF IC50 (nM) BRAFV600E IC50 (nM) Reference

The versatility of the benzimidazole-carboxamide scaffold extends to other biological targets. For instance, benzimidazole derivatives have been investigated as inhibitors of various other kinases. The substitution pattern on the benzimidazole ring plays a crucial role in determining the kinase selectivity.

Studies on benzimidazole derivatives as anti-inflammatory agents have shown that substitutions at the N1, C2, C5, and C6 positions greatly influence their activity. nih.govnih.gov For example, a 5-carboxamide substitution on the benzimidazole ring can lead to cannabinoid receptor antagonism. nih.gov

In the context of other kinase inhibitors, a series of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides were identified as potent inhibitors of interleukin-2 (B1167480) T-cell kinase (Itk). nih.gov This highlights that modifications of the carboxamide group and the N1 substituent can direct the activity towards different kinase families.

Furthermore, benzimidazole derivatives have shown potential as inhibitors of sphingosine (B13886) kinase 1 (SphK1), where the introduction of a polar carboxylic acid group at the 5-position of the benzimidazole ring was explored. uni-saarland.de

Elucidation of Key Pharmacophoric Features

Based on the SAR studies across different biological targets, several key pharmacophoric features of the this compound scaffold can be elucidated. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For PARP inhibition, the core pharmacophore consists of:

A hydrogen bond donor (the N-H of the imidazole).

A hydrogen bond acceptor (the carbonyl oxygen of the carboxamide).

An aromatic ring system (the benzimidazole) for π-π stacking interactions.

A variable substituent at the C2 position that occupies a hydrophobic pocket.

For kinase inhibition, the pharmacophore is more diverse and target-dependent, but generally includes:

A hinge-binding motif, often involving hydrogen bonds between the benzimidazole nitrogens and the kinase hinge region. nih.gov

Hydrophobic groups that occupy the hydrophobic regions of the ATP-binding site.

A solubilizing group, which can be the carboxamide, to improve physicochemical properties.

The amino group at the C6 position can also play a significant role by forming additional hydrogen bonds or by serving as an attachment point for further structural modifications to enhance selectivity and potency.

Rational Design Principles for Optimized Benzimidazole-Carboxamide Derivatives

The accumulated SAR data allows for the formulation of rational design principles for the optimization of this compound derivatives. These principles guide the design of new analogues with improved potency, selectivity, and drug-like properties.

Key design principles include:

Structure-Based Design: Utilizing the crystal structures of target proteins, such as PARP-1 or various kinases, allows for the design of inhibitors that fit precisely into the active site. nih.gov Molecular docking and dynamics simulations can predict binding modes and affinities, guiding the selection of optimal substituents.

Pharmacophore-Guided Design: Developing a pharmacophore model based on a set of active compounds can be used to screen virtual libraries for new hits or to guide the modification of existing leads to better match the pharmacophoric features. scirp.org

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) can lead to improved activity or pharmacokinetic profiles. For example, replacing a phenyl ring with a heteroaromatic ring.

Modulation of Physicochemical Properties: Optimizing properties such as solubility, lipophilicity, and metabolic stability is crucial for developing clinically viable drugs. The carboxamide and amino groups can be modified to fine-tune these properties.

By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel and effective therapeutic agents for a range of diseases.

Molecular Mechanisms of Action and Biological Targets of 6 Amino 1h Benzo D Imidazole 4 Carboxamide Derivatives

Mechanisms of Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 1H-benzo[d]imidazole-4-carboxamide scaffold is a recognized pharmacophore for the inhibition of PARP enzymes, which are crucial for DNA repair mechanisms. capes.gov.br By targeting PARP, these inhibitors can induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. frontiersin.orgfrontiersin.org

Research into 1H-benzo[d]imidazole-4-carboxamide derivatives has revealed their potent inhibitory activity against both PARP-1 and PARP-2, the most abundant and well-characterized members of the PARP family. frontiersin.orgnih.gov Studies on various analogs within this class have consistently shown that these compounds can achieve inhibitory concentrations in the nanomolar range for both isoforms. nih.govnih.gov For instance, certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and found to be potent inhibitors of both PARP-1 and PARP-2, with some compounds exhibiting IC50 values of approximately 4 nM for both enzymes. nih.gov This dual inhibition is significant as both PARP-1 and PARP-2 are activated by DNA single-strand breaks and play roles in base excision repair. frontiersin.org The ability of these derivatives to inhibit both isoforms contributes to their efficacy in potentiating the effects of DNA-damaging agents. nih.gov

The inhibitory action of 1H-benzo[d]imidazole-4-carboxamide derivatives on PARP enzymes is primarily achieved through competitive inhibition at the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site. frontiersin.org PARP enzymes utilize NAD+ as a substrate to catalyze the formation and transfer of ADP-ribose units onto target proteins, a critical step in DNA repair. semanticscholar.org The benzimidazole (B57391) carboxamide core structure is designed to mimic the nicotinamide portion of NAD+, allowing it to occupy the catalytic site and prevent the binding of the natural substrate. capes.gov.brnih.gov

Molecular docking and co-crystal structure analyses of related benzo-imidazole derivatives with PARP-1 have elucidated the key interactions. nih.govnih.gov The carboxamide group of the inhibitor typically forms crucial hydrogen bonds within the active site, anchoring the molecule. nih.gov Further structure-activity relationship (SAR) studies have shown that modifications to the substituents on the benzimidazole ring system can significantly influence binding affinity and inhibitory potency by interacting with adjacent hydrophobic pockets within the NAD+ binding domain. nih.govresearchgate.net The introduction of specific heterocyclic groups or halogen atoms has been shown to enhance inhibitory activity by forming additional favorable interactions within these accessory binding sites. nih.gov

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The RAS/RAF/MEK/ERK signaling cascade, a critical component of the MAPK pathway, is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS. capes.gov.br Derivatives of 6-Amino-1H-benzo[d]imidazole-4-carboxamide have been specifically engineered to target key kinases within this pathway, offering a strategic approach to suppress oncogenic signaling.

A series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives has been rationally designed and synthesized to act as dual inhibitors of MEK and RAF kinases. researchgate.netnih.gov One particularly potent compound from this series, designated as 16b, demonstrated significant inhibitory activity against MEK1, wild-type BRAF, and the oncogenic BRAF V600E mutant. researchgate.netnih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, highlight the compound's potency.

Kinase TargetIC50 (nM) for Compound 16b
MEK128
BRAF3
BRAF V600E3
Data sourced from studies on 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives. researchgate.netnih.gov

This dual inhibitory action is advantageous as it can potentially overcome some of the resistance mechanisms that arise from targeting a single node in the pathway. capes.gov.br For instance, inhibiting BRAF alone can sometimes lead to paradoxical activation of the pathway through CRAF, a phenomenon that may be mitigated by the simultaneous inhibition of MEK. rcsb.org

A novel mechanism of action attributed to these benzimidazole derivatives is their ability to act as a "clamp," stabilizing the interaction between MEK and RAF proteins. researchgate.netnih.gov Co-immunoprecipitation experiments have confirmed that treatment with compound 16b leads to an increased formation of the MEK/RAF complex. researchgate.net Unlike some inhibitors that simply block the active site, these compounds promote a conformation that, while stabilizing the complex, renders it catalytically inactive. This unique mode of action prevents the phosphorylation and subsequent activation of MEK by RAF. capes.gov.br By locking the MEK/RAF complex in an unproductive state, these inhibitors effectively shut down signal transmission down the cascade.

The ultimate goal of inhibiting the MAPK pathway is to block the activity of the final effector kinase, ERK. The inhibition of MEK and the stabilization of the inactive MEK/RAF complex by this compound derivatives successfully prevent the phosphorylation of ERK. capes.gov.br The efficacy of this downstream blockade is evident in the potent antiproliferative activities observed in various cancer cell lines harboring KRAS or BRAF mutations. For example, compound 16b has shown significant growth inhibition in several cancer cell lines. researchgate.netnih.gov

Cell LineRelevant MutationIC50 (µM) for Compound 16b
MIA PaCa-2G12C KRAS0.011
HCT116G13D KRAS0.079
C26G12D KRAS0.096
Data sourced from studies on 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives. researchgate.netnih.gov

These findings demonstrate that by effectively targeting MEK and RAF, these compounds can profoundly inhibit downstream ERK signaling, leading to a potent anti-cancer effect in tumors reliant on the MAPK pathway for their growth and survival. capes.gov.br

Other Enzyme and Receptor Interactions

Derivatives of the this compound scaffold have been investigated for their interactions with a variety of other enzymes and receptors, revealing a broad spectrum of potential therapeutic applications. These interactions extend beyond a single target class, highlighting the versatility of the benzimidazole core in molecular recognition. The following sections detail the inhibitory and antagonistic activities of these derivatives against several key biological targets.

FMS-like Tyrosine Kinase 3 (FLT3) and Mutant FLT3-D835Y Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and promoting leukemic cell survival and proliferation. nih.govwhiterose.ac.uk The D835Y mutation within the tyrosine kinase domain (TKD) is a clinically significant point mutation that confers resistance to some FLT3 inhibitors. whiterose.ac.uk Consequently, the development of inhibitors effective against both wild-type (WT) and mutant forms of FLT3 is a key therapeutic strategy.

A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been synthesized and evaluated as potent FLT3 inhibitors. nih.gov These compounds were designed based on structural optimization of previous inhibitors to target FLT3 and its resistant mutants. nih.govnih.gov One of the most potent compounds, 8r , demonstrated strong inhibitory activity against wild-type FLT3, the internal tandem duplication mutant (FLT3-ITD), and the drug-resistant FLT3-D835Y mutant, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compound 8r showed an IC₅₀ of 5.64 nM against FLT3-D835Y. nih.gov

In another study, optimization of a previously identified benzimidazole-based FLT3 inhibitor, 4ACP , led to the development of derivatives with potent activity against the FLT3-TKD(D835Y) mutant. whiterose.ac.uk Several derivatives, including 21l , 28e , 28g , and 28m , showed greater than 50% inhibition at a 20 nM concentration, prompting the determination of their IC₅₀ values. whiterose.ac.uk These findings underscore the potential of the benzimidazole scaffold in creating dual inhibitors that can overcome the challenge of acquired resistance in AML therapy. whiterose.ac.uknih.gov

CompoundTargetIC₅₀ (nM)Reference
8r FLT3-D835Y5.64 nih.gov
8r FLT3-WT41.6 nih.gov
8r FLT3-ITD22.8 nih.gov
Quizartinib FLT3-ITD1.1 whiterose.ac.uk
Gilteritinib FLT3-WT0.72 whiterose.ac.uk

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.gov Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, including multiple myeloma. While pan-HDAC inhibitors have shown anti-myeloma activity, their clinical use is often limited by toxicity. nih.gov Selective inhibition of specific HDAC isoforms, such as HDAC6, has emerged as a promising therapeutic approach with potentially fewer side effects. nih.govnih.gov

A series of 1H-benzo[d]imidazole hydroxamic acids have been identified as novel and selective HDAC6 inhibitors. nih.gov In this class of molecules, the benzimidazole group acts as a specific linker. One compound, designated as compound 30 , exhibited exceptional inhibitory potency against HDAC6 with an IC₅₀ of 4.63 nM. nih.gov This compound also demonstrated significant antiproliferative effects against human multiple myeloma (RPMI-8226) cells and induced apoptosis through the mitochondrial pathway. nih.gov The high selectivity and potent in vitro and in vivo antitumor efficacy of this benzimidazole derivative highlight its potential as a therapeutic agent for multiple myeloma. nih.gov

CompoundTargetIC₅₀ (nM)SelectivityReference
Compound 30 HDAC64.63Selective over other HDACs nih.gov
Tubastatin A HDAC6-Known selective HDAC6 inhibitor nih.gov
ACY-1215 HDAC6-In clinical trials nih.gov
ACY-241 HDAC6-In clinical trials nih.gov

Mycobacterial MmpL3 Inhibition and Mycolic Acid Metabolism Interference

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. nih.gov The transport of these mycolic acids is essential for the viability of the bacterium and is mediated by the membrane protein MmpL3 (Mycobacterial membrane protein Large 3). nih.govresearchgate.net MmpL3 transports trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids bound to arabinogalactan (B145846) and for trehalose dimycolate (TDM), across the inner membrane. nih.govnih.gov This makes MmpL3 an attractive target for novel anti-tubercular drugs.

Several 1H-benzo[d]imidazole derivatives have been shown to exhibit potent antitubercular activity by targeting MmpL3. nih.govresearchgate.net Compounds such as EJMCh4 (5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole) and EJMCh6 (2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole) were identified as potent inhibitors. nih.govresearchgate.net Treatment of M. tuberculosis with these compounds resulted in the inhibition of TDM synthesis and reduced mycolylation of arabinogalactan, which is consistent with the inhibition of MmpL3's function as a TMM flippase. nih.govresearchgate.net The selection of resistant mutants confirmed the mode of action, with mutations identified in the mmpL3 gene. nih.govacs.org These benzimidazole derivatives show promise for therapeutic application against tuberculosis, including activity against intracellular M. tuberculosis and strains of the non-tuberculous mycobacterium M. abscessus. nih.govacs.org

CompoundTarget OrganismMechanism of ActionReference
EJMCh4 M. tuberculosisMmpL3 Inhibition, Interference with mycolic acid metabolism nih.govresearchgate.net
EJMCh6 M. tuberculosis, M. abscessusMmpL3 Inhibition, Interference with mycolic acid metabolism nih.govresearchgate.netacs.org
SQ109 M. tuberculosisMmpL3 Inhibition researchgate.netnih.gov
BM212 M. tuberculosisMmpL3 Inhibition nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates, breaking down oligosaccharides into absorbable monosaccharides like glucose. researchgate.netmdpi.com Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netmdpi.com

Novel series of benzimidazole derivatives have been synthesized and identified as potent inhibitors of α-glucosidase. researchgate.netnih.gov One study reported a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols that displayed excellent inhibitory activity against the enzyme, with many compounds showing significantly greater potency than the standard drug, acarbose (B1664774) (IC₅₀: 873.34 ± 1.21 μM). nih.gov For instance, compound 7i from this series was the most active, with an IC₅₀ value of 0.64 ± 0.05 μM. nih.gov Other derivatives such as 7d and 7f also showed potent inhibition with IC₅₀ values of 5.34 ± 0.16 μM and 6.46 ± 0.30 μM, respectively. nih.gov Another study on benzimidazole-oxadiazole hybrids also reported promising α-glucosidase inhibitory activity. researchgate.net These findings highlight the potential of the benzimidazole scaffold in developing new and effective anti-diabetic agents. researchgate.netnih.gov

Compound SeriesLead CompoundIC₅₀ (µM)Standard (Acarbose) IC₅₀ (µM)Reference
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols7i 0.64 ± 0.05873.34 ± 1.21 nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols7d 5.34 ± 0.16873.34 ± 1.21 nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols7f 6.46 ± 0.30873.34 ± 1.21 nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols7g 8.62 ± 0.19873.34 ± 1.21 nih.gov
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols7c 9.84 ± 0.08873.34 ± 1.21 nih.gov

Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication, transcription, and chromosome segregation. nih.gov Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. nih.gov Due to their critical role in cell division, Topo II enzymes, particularly the Topo IIα isoform which is highly expressed in proliferating cancer cells, are prominent targets for anticancer drugs. nih.gov

Literature reviews have suggested that topoisomerases are possible targets for anticancer benzimidazole derivatives. nih.gov For example, certain bis-benzimidazoles have been reported as Topo I and Topo II inhibitors. nih.gov A recent study focused on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as potential anticancer agents. nih.gov Within this series, the derivative N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) showed outstanding cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 0.15 ± 0.01 μM. nih.gov This activity was significantly superior to established anticancer drugs like cisplatin (B142131) and etoposide. nih.gov Molecular docking studies suggested that compound 5o fits well within the binding pocket of the Topo IIα-DNA complex, indicating that its potent anticancer effect may be mediated through the inhibition of this enzyme. nih.gov

CompoundCell LineIC₅₀ (µM)Proposed TargetReference
5o A549 (Lung Cancer)0.15 ± 0.01Topoisomerase IIα nih.gov
5o SW480 (Colon Cancer)3.68 ± 0.59Topoisomerase IIα nih.gov
Doxorubicin A549 (Lung Cancer)0.46 ± 0.02Topoisomerase II nih.gov
Etoposide A549 (Lung Cancer)9.44 ± 1.98Topoisomerase II nih.gov
Cisplatin A549 (Lung Cancer)5.77 ± 1.60DNA cross-linking agent nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that functions as a multimodal sensor for various noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin. nih.gov It is predominantly expressed in sensory neurons and plays a critical role in pain signaling and neurogenic inflammation. nih.govnih.gov Antagonism of the TRPV1 receptor is therefore a significant area of research for the development of novel analgesics and anti-inflammatory agents. nih.govnih.gov

Research into TRPV1 antagonists has explored various chemical scaffolds. A series of 1,2,3,6-tetrahydropyridyl-4-carboxamides has been synthesized and evaluated for in vitro TRPV1 antagonist activity. nih.gov These compounds potently inhibit the receptor-mediated calcium influx induced by agonists such as capsaicin and low pH. nih.gov While these carboxamide derivatives show potent antagonism, a direct structural link to the this compound core is not explicitly established in the available literature. Further research would be required to determine if the benzimidazole scaffold can be integrated into structures that exhibit TRPV1 antagonism.

Cellular Responses and Phenotypic Effects

The interaction of this compound derivatives with their biological targets triggers a cascade of cellular events, ultimately leading to the inhibition of cancer cell growth and the induction of programmed cell death. These phenotypic effects are the culmination of the molecular mechanisms of action, such as the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. nih.gov By disrupting these fundamental cellular processes, these compounds can selectively target and eliminate cancer cells.

Apoptosis Induction and Cell Proliferation Inhibition

A hallmark of the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation and induce apoptosis. Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy.

Research has demonstrated that various derivatives of this compound effectively inhibit the proliferation of a range of cancer cell lines. For instance, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives have been shown to exhibit significant anti-proliferation activity against the BRCA-1 mutant MDA-MB-436 cell line. bohrium.com Similarly, other derivatives have displayed potent inhibitory effects on the growth of various cancer cells, including those of the lung, colon, and breast. nih.govmdpi.com

The induction of apoptosis by these compounds is a key mechanism behind their anti-proliferative effects. Studies utilizing techniques such as Annexin V-FITC/PI staining have provided quantitative evidence of apoptosis. For example, treatment of A549 lung cancer cells with the N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivative (a derivative of the core compound) led to a significant, dose-dependent increase in both early and late apoptotic cells. nih.gov At a concentration of 0.30 μM, this compound induced a total apoptosis rate of 74.3%. nih.gov This induction of apoptosis is often mediated through the activation of caspase cascades, which are central executioners of the apoptotic process. nih.gov

Table 1: Apoptosis Induction by a this compound Derivative in A549 Cells

Treatment Concentration (μM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control)1.82.44.2
0.159.85.415.2
0.3034.439.974.3

Data sourced from a study on N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process, and its disruption is a common mechanism of action for many anticancer agents.

Flow cytometry analysis has been instrumental in elucidating the effects of these compounds on the cell cycle. Studies have shown that different derivatives can induce arrest at different phases of the cell cycle, including G1, S, and G2/M, depending on the specific compound and the cancer cell line being studied. mdpi.comnih.gov

For example, a study on new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that compound 10 induced G1 and G2 phase arrest in A549 lung cancer cells, while compound 13 led to an increase in the G1 phase population. mdpi.com In MDA-MB-231 breast cancer cells, compound 10 caused a significant accumulation of cells in the G2 and S phases, whereas compound 13 induced G1 and S phase arrest. mdpi.com Similarly, in SKOV3 ovarian cancer cells, compound 10 arrested the cell cycle in the S and G2 phases, while compound 13 caused arrest in the G1 and S phases. mdpi.com This ability to halt cell cycle progression is a critical component of the anticancer activity of these derivatives. nih.gov

Table 2: Cell Cycle Arrest Induced by Benzimidazole-based 1,3,4-Oxadiazole Derivatives in Different Cancer Cell Lines

Cell LineCompoundG1 Phase (%)S Phase (%)G2 Phase (%)
A549 Control32.88 ± 2.0438.48 ± 3.7129.13 ± 2.31
Compound 1034.66 ± 2.8032.32 ± 1.5133.01 ± 2.28
Compound 1336.34 ± 2.1938.99 ± 1.6724.64 ± 2.52
MDA-MB-231 Control28.51 ± 2.0935.51 ± 2.1035.96 ± 1.97
Compound 1017.58 ± 1.4537.82 ± 2.5744.58 ± 3.03
Compound 1334.88 ± 3.0941.14 ± 1.3423.97 ± 2.93
SKOV3 Control31.03 ± 1.8634.72 ± 1.8034.23 ± 1.38
Compound 1016.15 ± 2.1135.11 ± 1.2148.73 ± 1.89
Compound 1325.38 ± 0.4445.93 ± 1.7828.65 ± 1.73

Data represents the percentage of cell population in each phase of the cell cycle after treatment. Sourced from Akhtar et al. (2022). mdpi.com

Preclinical Efficacy Studies of 6 Amino 1h Benzo D Imidazole 4 Carboxamide Analogues

In Vitro Efficacy in Cancer Cell Lines

The in vitro anticancer activity of 6-Amino-1H-benzo[d]imidazole-4-carboxamide analogues has been investigated across a range of human cancer cell lines, providing insights into their potential as targeted therapeutic agents. These studies typically determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cancer cell growth.

Evaluation in Human Breast Cancer Cell Lines (e.g., MDA-MB-436, MDA-MB-231, MCF-7)

Analogues of this compound have been evaluated for their cytotoxic effects against various breast cancer cell lines, which represent different subtypes of the disease.

One area of investigation has been the development of benzimidazole (B57391) derivatives as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with BRCA mutations, such as the MDA-MB-436 cell line. A study focusing on 1H-benzo[d]imidazole-4-carboxamide derivatives identified compound 6m as having the strongest anti-proliferative activity against MDA-MB-436 cells, with an IC50 value of 25.36 ± 6.06 μM. rsc.org In another study, 6-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (compound 27 ) was found to be cytotoxic to cells with BRCA2 mutations, with an IC50 of 0.92 μmol/L, and it significantly impeded tumor growth in a BRCA-1-mutated MDA-MB-436 breast xenograft tumor model. nih.gov

The triple-negative breast cancer cell line, MDA-MB-231, has also been a target for benzimidazole derivatives. Research into benzimidazole-based 1,3,4-oxadiazole (B1194373) linked thio aryl acetamide (B32628) derivatives identified compounds 10 and 13 as the most potent against MDA-MB-231, with IC50 values of 1.18 μM and 2.90 μM, respectively. nih.gov

The estrogen receptor-positive MCF-7 cell line has been used to evaluate other benzimidazole compounds. For instance, nocodazole, a benzimidazole derivative, has been shown to induce mitotic arrest in MCF-7 cells. nih.gov Another study on (2-(2-chloroquinolin-3-yl)-1H-benzo[d]imidazol-1-yl) (4-nitrophenyl) methanone (B1245722) (compound VIa ) reported an IC50 value of 197 μM for the MCF-7 cell line. eurekaselect.com

Cell LineAnalogue/DerivativeIC50 ValueReference
MDA-MB-4361H-benzo[d]imidazole-4-carboxamide derivative (6m )25.36 ± 6.06 μM rsc.org
MDA-MB-4366-fluoro-2-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (compound 27 )0.92 μmol/L nih.gov
MDA-MB-231Benzimidazole-1,3,4-oxadiazole derivative (compound 10 )1.18 μM nih.gov
MDA-MB-231Benzimidazole-1,3,4-oxadiazole derivative (compound 13 )2.90 μM nih.gov
MCF-7(2-(2-chloroquinolin-3-yl)-1H-benzo[d]imidazol-1-yl) (4-nitrophenyl) methanone (compound VIa )197 μM eurekaselect.com

Activity in Human Colorectal Cancer Cell Lines (e.g., HCT116, CaCO-2)

The efficacy of benzimidazole carboxamide analogues has also been assessed in colorectal cancer models. A study on the de novo design of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives as fatty acid synthase (FASN) inhibitors showed promising results. rawdatalibrary.net Two compounds, CTL-06 and CTL-12 , were identified as lead molecules with selective cytotoxicity against colon and breast cancer cell lines. rawdatalibrary.net These compounds demonstrated FASN inhibitory activity with IC50 values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively. rawdatalibrary.net Mechanistic studies in HCT-116 cells revealed that treatment with CTL-06 and CTL-12 led to cell cycle arrest and apoptosis. rawdatalibrary.net

While specific IC50 values for these compounds in HCT116 and CaCO-2 cell lines were part of the evaluation, the primary report focused on their FASN inhibitory action. rawdatalibrary.net

Cell LineAnalogue/DerivativeFindingReference
HCT-116(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-06 )FASN IC50: 3 ± 0.25 µM; Induces cell cycle arrest and apoptosis. rawdatalibrary.net
HCT-116(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-12 )FASN IC50: 2.5 ± 0.25 µM; Induces cell cycle arrest and apoptosis. rawdatalibrary.net
CaCO-2(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivativesEvaluated for cytotoxicity, with CTL-06 and CTL-12 showing selective profiles against colon cancer lines. rawdatalibrary.net

Efficacy in Pancreatic Cancer Cell Lines (e.g., MIA PaCa-2, CAPAN-1)

Research into the effects of this compound analogues specifically on pancreatic cancer cell lines MIA PaCa-2 and CAPAN-1 is limited in the public domain. However, studies on related heterocyclic compounds provide some context. A series of imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazole derivatives were assayed for their antiproliferative activity against a panel of pancreatic ductal adenocarcinoma (PDAC) models. biorxiv.org The lead compound, 10l , showed effective antiproliferative activity against several PDAC cell lines, including CAPAN-1, with IC50 values in the low micromolar range (1.04-3.44 µM). biorxiv.org This compound also demonstrated a significant reduction in cell migration and spheroid shrinkage in vitro. biorxiv.org

Cell LineAnalogue/DerivativeGI50 ValueFindingReference
CAPAN-1Imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazole derivative (1a-c )0.85-2.37 µMExhibited remarkable antiproliferative activity. biorxiv.org
CAPAN-1Imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazole derivative (10l )1.04-3.44 µM (IC50)Effective antiproliferative activity, reduced cell migration. biorxiv.org

Studies in Other Cancer Cell Lines (e.g., A549 lung cancer, PC-3 prostate cancer)

The anticancer evaluation of benzimidazole derivatives extends to other cancer types, including lung and prostate cancer.

In studies involving the A549 lung cancer cell line, benzimidazole-based 1,3,4-oxadiazole linked thio aryl acetamide derivatives have shown notable activity. Compounds 10 and 13 were the most promising, exhibiting better cytotoxicity than the standard drug doxorubicin, with IC50 values of 3.31 μM and 5.30 μM, respectively. nih.gov Another benzimidazole derivative, (2-(2-chloroquinolin-3-yl)-1H-benzo[d]imidazol-1-yl) (4-nitrophenyl) methanone (compound VIc ), showed an IC50 of 89 μM in the A549 cell line. eurekaselect.com

For prostate cancer, the PC-3 cell line has been used to screen bisbenzimidazole derivatives. One study reported that a novel bisbenzimidazole analogue, 12b , was highly sensitive against PC-3 and DU-145 prostate cancer cell lines. nih.gov While specific IC50 values were determined as part of a larger panel screening, the mean GI50 value suggested potent activity. nih.gov Separately, the imidazole (B134444) derivative 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) has been shown to enhance the effects of ionizing radiation in PC3 prostate cancer cells. nih.gov

Cell LineAnalogue/DerivativeIC50 ValueReference
A549Benzimidazole-1,3,4-oxadiazole derivative (compound 10 )3.31 μM nih.gov
A549Benzimidazole-1,3,4-oxadiazole derivative (compound 13 )5.30 μM nih.gov
A549(2-(2-chloroquinolin-3-yl)-1H-benzo[d]imidazol-1-yl) (4-nitrophenyl) methanone (compound VIc )89 μM eurekaselect.com
PC-3Bisbenzimidazole analogue (12b )Not specified nih.gov

Preclinical Antimicrobial Activity

In addition to their anticancer properties, benzimidazole derivatives have been explored for their antimicrobial potential, particularly against significant human pathogens.

Evaluation against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health challenge, and the search for new antitubercular drugs is a priority. 1H-benzo[d]imidazole derivatives have emerged as promising candidates. These compounds have demonstrated antitubercular activity in vitro at nanomolar concentrations and are reported to be non-toxic to human cells. researchgate.net

Studies have shown that these derivatives are active against intracellular Mycobacterium tuberculosis. researchgate.net Their mode of action involves targeting the essential MmpL3 protein, which is crucial for the export of trehalose (B1683222) monomycolate, a key precursor of the mycobacterial outer membrane. researchgate.net By inhibiting MmpL3, these benzimidazole derivatives interfere with mycolic acid metabolism, leading to a bactericidal effect. researchgate.net

Activity against Bacterial Pathogens (e.g., S. aureus, F. tularensis)

The antibacterial properties of benzimidazole derivatives have been a subject of significant investigation. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria, including the notably pathogenic Staphylococcus aureus and Francisella tularensis.

Research into a series of 6-substituted 1H-benzimidazole derivatives, which share a core structure with this compound, has demonstrated potent antibacterial activity. Specifically, certain compounds within this series exhibited significant efficacy against methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov This activity is comparable to the antibiotic ciprofloxacin. nih.gov The structural variations at the N-1, C-2, and C-6 positions of the benzimidazole ring appear to be critical in determining the antibacterial potency of these analogues. nih.gov

In the context of Francisella tularensis, a highly virulent bacterium, libraries of trisubstituted benzimidazoles have been screened for their antibacterial potential. In a preliminary screening, 23 different 2,5,6- and 2,5,7-trisubstituted benzimidazoles demonstrated over 90% growth inhibition of the F. tularensis LVS strain at a concentration of 1 µg/mL. nih.govnih.gov Subsequent determination of the MIC90 values for 21 of these compounds revealed a range of 0.35 to 48.6 µg/mL. nih.govnih.gov Furthermore, four of these compounds showed a 2-3 log reduction in colony-forming units (CFU) per mL in ex-vivo efficacy assays at concentrations of 10 and 50 µg/mL. nih.gov These findings highlight the potential of the benzimidazole scaffold in developing new antibacterial agents against this significant pathogen. nih.gov

Compound TypeBacterial StrainMIC (μg/mL)Reference
6-substituted 1H-benzimidazole derivativesS. aureus (MSSA & MRSA)2 - 16 nih.gov
2,5,6- and 2,5,7-trisubstituted benzimidazolesF. tularensis LVS0.35 - 48.6 nih.govnih.gov

In Vivo Antitumor Efficacy in Murine Models

The antitumor properties of this compound analogues have been evaluated in various murine models, demonstrating their potential as cancer therapeutics. These studies have focused on their ability to inhibit tumor growth in xenograft and syngeneic settings.

Xenograft Tumor Growth Inhibition (e.g., HCT116, MDA-MB-436)

In a study involving 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives, a compound designated as 16b showed significant tumor growth inhibition in a HCT116 human colorectal carcinoma xenograft model. nih.gov Treatment with this compound resulted in a 93% inhibition of tumor growth, indicating a potent in vivo effect. nih.gov While this compound has a fluoro substitution at the 4-position and the amino group at the 5-position, its structural similarity and efficacy provide valuable insight into the potential of this class of molecules.

The efficacy of benzimidazole-4-carboxamide derivatives has also been explored in the context of Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct in vivo data for 6-amino substituted analogues in MDA-MB-436 breast cancer xenografts is limited in the reviewed literature, related compounds have shown promise. For instance, a study on (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives demonstrated significant inhibition of PARP-1 activity and cell viability in MDA-MB-436 cells in vitro. This suggests that this scaffold is a promising starting point for developing in vivo active agents against this cancer type.

Compound ClassCancer ModelEfficacyReference
5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative (16b)HCT116 Xenograft93% tumor growth inhibition nih.gov

Syngeneic Colorectal Tumor Models (e.g., C26)

The aforementioned 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative, 16b, was also evaluated in a C26 syngeneic colorectal tumor model. nih.gov In this model, the compound demonstrated a tumor growth inhibition of 70%. nih.gov The effectiveness in a syngeneic model, which has a competent immune system, suggests that the antitumor activity of these analogues may not be solely dependent on direct cytotoxicity to cancer cells and could involve interactions with the tumor microenvironment.

Compound ClassCancer ModelEfficacyReference
5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative (16b)C26 Syngeneic70% tumor growth inhibition nih.gov

Murine Melanoma Models (e.g., B16F10)

While specific data on this compound analogues in the B16F10 murine melanoma model is not extensively covered in the available literature, studies on related imidazole carboxamide structures offer some insights. For example, research on isoxazole-carboxamide derivatives has identified compounds with potent activity against B16F1 melanoma cells in vitro. nih.gov One particular compound, 2e, exhibited an IC50 of 0.079 µM against B16F1 cells. nih.gov Although this represents in vitro data for a different heterocyclic system, it underscores the potential of carboxamide-containing scaffolds in the development of antimelanoma agents. Further in vivo studies with this compound analogues in the B16F10 model are warranted to determine their specific efficacy.

Future Research Directions and Unaddressed Gaps for 6 Amino 1h Benzo D Imidazole 4 Carboxamide in Drug Discovery

Identification of Novel Biological Targets for Therapeutic Intervention

A primary avenue for future research lies in the identification of novel biological targets for 6-Amino-1H-benzo[d]imidazole-4-carboxamide and its derivatives. While some benzimidazole-based compounds are known to interact with established targets like PARP and topoisomerase, the full spectrum of molecular interactions for this specific scaffold is yet to be elucidated. nih.govnih.gov A crucial future direction will be to move beyond these known targets and explore uncharted biological territory.

Recent research has highlighted the potential of benzimidazole (B57391) derivatives to interact with a variety of biological targets, suggesting a broad therapeutic potential. semanticscholar.orgresearchgate.net Future investigations should, therefore, focus on screening this compound against a diverse array of protein classes implicated in various diseases. High-throughput screening campaigns against panels of kinases, phosphatases, proteases, and epigenetic modifiers could reveal unexpected and therapeutically valuable interactions.

A particularly promising and underexplored area for this class of compounds is the realm of epigenetic regulation . Dysregulation of epigenetic processes is a hallmark of cancer and other diseases. Benzimidazole derivatives have shown potential as modulators of epigenetic targets, and a systematic investigation into the effects of this compound on enzymes such as histone deacetylases (HDACs), histone methyltransferases (HMTs), and DNA methyltransferases (DNMTs) could unveil novel therapeutic applications.

Furthermore, the structural similarity of the benzimidazole core to purine could be exploited to investigate its potential as an inhibitor of enzymes involved in nucleotide metabolism, which is often dysregulated in cancer and infectious diseases. Computational modeling and virtual screening, followed by experimental validation, will be instrumental in identifying these novel interactions and prioritizing targets for further investigation.

Development of Multi-Targeting Strategies for Complex Diseases

The multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions often necessitates therapeutic approaches that can modulate multiple biological pathways simultaneously. The benzimidazole scaffold, with its ability to be readily functionalized, presents an ideal platform for the design of multi-target drugs.

Future research should focus on the rational design of derivatives of this compound that can simultaneously engage two or more disease-relevant targets. For instance, in the context of cancer, a molecule could be engineered to inhibit both a key signaling kinase and a component of the DNA damage response pathway. This dual-action approach could lead to synergistic anti-tumor activity and potentially overcome some of the resistance mechanisms that plague single-target therapies.

The development of such multi-target agents will require a deep understanding of the structure-activity relationships (SAR) for each target. Iterative cycles of chemical synthesis, biological evaluation, and computational modeling will be necessary to optimize the potency and selectivity of these compounds for their intended targets. The table below outlines potential multi-targeting strategies that could be explored.

Disease AreaPotential Target CombinationRationale
Cancer PARP and a Tyrosine Kinase (e.g., EGFR, VEGFR)Combine DNA damage repair inhibition with blockade of key signaling pathways driving tumor growth and angiogenesis.
Neurodegenerative Diseases A Kinase (e.g., GSK-3β) and an Epigenetic Modifier (e.g., HDAC)Address both pathological protein aggregation and transcriptional dysregulation.
Inflammatory Diseases A Pro-inflammatory Cytokine Target and a Signaling Kinase (e.g., JAK)Simultaneously block key inflammatory mediators and intracellular signaling cascades.

Research into Mechanisms of Acquired Resistance and Mitigation Strategies

A significant challenge in the clinical application of targeted therapies is the emergence of acquired resistance. As derivatives of this compound progress through preclinical and potentially clinical development, it is imperative to proactively investigate potential mechanisms of resistance.

Future research should focus on generating resistant cell lines in vitro by prolonged exposure to lead compounds. Subsequent molecular and cellular analyses of these resistant lines can help to identify the underlying mechanisms, which could include:

Target-based mutations: Alterations in the drug-binding site of the primary target that reduce compound affinity.

Upregulation of bypass signaling pathways: Activation of alternative pathways that compensate for the inhibition of the primary target.

Increased drug efflux: Overexpression of drug transporters that actively pump the compound out of the cell.

Metabolic reprogramming: Alterations in cellular metabolism that reduce the efficacy of the drug.

Once these resistance mechanisms are identified, strategies to overcome or mitigate them can be developed. This could involve the design of next-generation inhibitors that are effective against mutated targets, the development of combination therapies that co-target the primary pathway and the emerging resistance pathway, or the use of agents that inhibit drug efflux pumps. Understanding these resistance pathways before they are encountered in the clinic will be a critical step in maximizing the long-term therapeutic potential of this chemical class.

Application of Advanced Omics Technologies in Understanding Compound Interactions

The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools to gain a comprehensive understanding of the cellular effects of a drug candidate. nih.gov Future research on this compound should leverage these technologies to move beyond the study of single protein-drug interactions and towards a systems-level understanding of its biological activity.

Chemical proteomics can be employed to identify the direct binding partners of this compound within the cellular proteome. nih.gov This unbiased approach can uncover novel targets and off-target effects that would be missed by traditional candidate-based approaches.

Transcriptomic and proteomic profiling of cells treated with the compound can reveal global changes in gene and protein expression, providing insights into the downstream signaling pathways that are modulated. This information can help to elucidate the compound's mechanism of action and identify potential biomarkers of response or resistance.

Metabolomic studies can shed light on how the compound affects cellular metabolism. nih.gov By analyzing changes in the levels of small molecule metabolites, researchers can identify metabolic pathways that are perturbed by the drug, which could have therapeutic implications, particularly in diseases with a strong metabolic component like cancer.

The integration of these multi-omics datasets will be crucial for building comprehensive models of the drug's mechanism of action and for identifying patient populations that are most likely to benefit from treatment.

Exploration of Prodrug Strategies and Advanced Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs of this compound could involve the temporary modification of the amino or carboxamide functionalities to improve properties such as solubility or membrane permeability. For example, the addition of a phosphate group can significantly enhance aqueous solubility, while the attachment of a lipophilic moiety can improve passive diffusion across cell membranes.

Advanced delivery systems , such as nanoparticles and liposomes, offer another avenue to improve the pharmacokinetic and pharmacodynamic properties of this compound. biointerfaceresearch.comresearchgate.netnih.gov Encapsulating the compound within these carriers can:

Enhance solubility and stability: Protect the drug from degradation and improve its solubility in physiological fluids.

Enable targeted delivery: By functionalizing the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides), the drug can be specifically delivered to diseased tissues, thereby increasing its efficacy and reducing off-target toxicity.

Provide controlled release: The drug can be released from the nanoparticle in a sustained manner, leading to more stable plasma concentrations and reduced dosing frequency.

The table below summarizes some of the potential advanced delivery systems that could be explored.

Delivery SystemPotential Advantages
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can be surface-modified for targeting.
Polymeric Nanoparticles High drug loading capacity, tunable release kinetics, can be engineered for stimuli-responsive release.
Antibody-Drug Conjugates (ADCs) Highly specific targeting to cancer cells expressing the target antigen, potent cytotoxic payload delivery.

By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-1H-benzo[d]imidazole-4-carboxamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzimidazole precursors. Key steps include:

  • Step 1 : Cyclization of 4-fluoroaniline derivatives with carbonyl reagents (e.g., potassium carbonate) under reflux conditions to form the benzimidazole core .
  • Step 2 : Carboxamide introduction via nucleophilic substitution or coupling reactions (e.g., using methyl esters and ammonia) .
  • Critical Parameters : Reaction temperature (0°C to rt), solvent polarity (e.g., water or DMF), and catalyst selection (e.g., K₂CO₃) significantly affect yield. Purification via column chromatography (silica gel, MeOH/CH₂Cl₂) ensures >95% purity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2–8.5 ppm (imidazole protons), δ 6.7–7.3 ppm (aromatic protons), and δ 2.3–2.5 ppm (amine protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 178.1) with isotopic pattern matching .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity (>98%) with retention time consistency .

Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity, particularly in oncology research?

  • Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin-based assays in Mer+ (e.g., HT29) and Mer− (e.g., VA13) cell lines to assess IC₅₀ values. Mer+ cells often show higher sensitivity due to O6AT repair enzyme activity .
  • PARP-1 Inhibition : Employ fluorescence polarization assays with recombinant PARP-1 enzyme to measure IC₅₀ (nM range). Competitive binding with NAD⁺ analogs (e.g., 3-aminobenzamide) validates specificity .

Advanced Research Questions

Q. How does the compound interact with DNA repair enzymes like O6-alkylguanine-DNA alkyltransferase (O6AT), and what implications does this have for overcoming chemoresistance?

  • Methodological Answer :

  • Mechanism : The compound induces DNA alkylation at guanine N7 positions. In Mer+ cells, O6AT repairs O6-methylguanine adducts, conferring resistance. Co-treatment with O6AT inhibitors (e.g., lomeguatrib) increases DNA strand breaks and reduces IC₅₀ by 10-fold .
  • Experimental Design : Compare apoptosis rates (Annexin V/PI staining) and γH2AX foci (DNA damage markers) in Mer+ vs. Mer− cells post-treatment with/without O6AT inhibitors .

Q. What strategies can optimize the pharmacokinetic profile of this compound derivatives to enhance blood-brain barrier (BBB) penetration for neuro-oncology applications?

  • Methodological Answer :

  • Structural Modifications : Introduce lipophilic substituents (e.g., cyclohexyl or fluorophenyl groups) at the N1 position to improve logP values (>2.0). Derivatives like 2-(4-fluorophenyl)-analogs show 3-fold higher BBB permeability in murine models .
  • In Vivo Validation : Use LC-MS/MS to quantify brain-to-plasma ratios in rodents after intravenous administration. Parallel microdialysis assesses free fraction in cerebrospinal fluid .

Q. How do structural modifications at specific positions (e.g., R1, R2) of the benzimidazole core influence PARP-1 inhibitory activity and selectivity?

  • Methodological Answer :

  • SAR Studies :
  • R1 (N1 position) : Bulky groups (e.g., cyclohexyl) enhance PARP-1 binding (Ki < 10 nM) but reduce solubility.
  • R2 (C2 position) : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve selectivity over PARP-2 (10:1 ratio) .
  • Crystallography : Co-crystal structures (PDB: 6EXA) reveal hydrogen bonds between the carboxamide group and PARP-1’s catalytic domain .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across different cell lines or model systems?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., ATCC-validated HT29) and culture conditions (e.g., 10% FBS, 37°C).
  • Mechanistic Profiling : Correlate cytotoxicity with O6AT activity (ELISA) and PARP-1 expression (Western blot). Discrepancies often arise from variable enzyme levels .

Q. What enzymatic pathways involve this compound as an intermediate, and how can isotopic labeling track its metabolic fate?

  • Methodological Answer :

  • Purine Biosynthesis : The compound is a precursor in the de novo IMP pathway. Phosphoribosylaminoimidazolecarboxamide formyltransferase (EC 2.1.2.3) converts it to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) .
  • Isotopic Tracing : Use ¹³C-labeled analogs and LC-HRMS to track incorporation into nucleic acids. Time-course studies in HCT116 cells reveal >60% conversion to ATP within 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.